Cas no 15332-33-9 (Cyclohexanol,1-(1-hexyn-1-yl)-)

Cyclohexanol,1-(1-hexyn-1-yl)- is a specialized organic compound featuring a cyclohexanol backbone substituted with a 1-hexynyl group at the 1-position. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly for applications requiring alkyne-functionalized cyclohexanol derivatives. Its terminal alkyne group enables further functionalization via click chemistry, Sonogashira coupling, or other alkyne-specific reactions. The cyclohexanol moiety provides steric and electronic modulation, influencing selectivity in catalytic processes. This compound is suited for research in pharmaceutical intermediates, agrochemicals, or advanced material synthesis, where precise control over molecular architecture is critical. Proper handling under inert conditions is recommended due to potential sensitivity.
Cyclohexanol,1-(1-hexyn-1-yl)- structure
15332-33-9 structure
Product Name:Cyclohexanol,1-(1-hexyn-1-yl)-
CAS No:15332-33-9
MF:C12H20O
MW:180.286603927612
CID:120921
PubChem ID:10997643
Update Time:2025-05-20

Cyclohexanol,1-(1-hexyn-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanol,1-(1-hexyn-1-yl)-
    • 1-hex-1-ynylcyclohexan-1-ol
    • HEXYNYLCYCLOHEXANOL
    • 1-(1-hexynyl)cyclohexanol
    • 1,1-pentamethylenehept-2-yn-1-ol
    • 1-Hex-1-inyl-cyclohexanol
    • 1-hex-1-ynyl-cyclohexanol
    • 1-hexynylcyclohexan-1-ol
    • Cyclohexanol,1-(1-hexyn-1-yl)
    • Z1198153422
    • FT-0695034
    • AKOS006271945
    • 15332-33-9
    • 1-(hex-1-yn-1-yl)cyclohexan-1-ol
    • DTXSID30451228
    • EN300-6489419
    • 1-(hex-1-ynyl)cyclohexanol
    • SCHEMBL9134790
    • Inchi: 1S/C12H20O/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h13H,2-5,7-8,10-11H2,1H3
    • InChI Key: UJYZRMROGXVXFD-UHFFFAOYSA-N
    • SMILES: OC1(C#CCCCC)CCCCC1

Computed Properties

  • Exact Mass: 180.15100
  • Monoisotopic Mass: 180.151415257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23000
  • LogP: 2.87520

Cyclohexanol,1-(1-hexyn-1-yl)- Customs Data

  • HS CODE:2906199090
  • Customs Data:

    China Customs Code:

    2906199090

    Overview:

    2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

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Additional information on Cyclohexanol,1-(1-hexyn-1-yl)-

Cyclohexanol, 1-(1-hexyn-1-yl)- (CAS No. 15332-33-9)

Cyclohexanol, 1-(1-hexyn-1-yl)-, also known by its CAS registry number 15332-33-9, is an organic compound with a unique structure that combines a cyclohexanol moiety with a terminal alkyne group. This compound has garnered attention in the fields of organic synthesis, materials science, and drug discovery due to its versatile functional groups and potential applications in advanced materials and therapeutic agents.

The molecular structure of Cyclohexanol, 1-(1-hexyn-1-yl)- consists of a cyclohexane ring substituted with a hydroxyl group (-OH) at position 6 and a terminal alkyne (-C≡CH) at position 1. This arrangement provides the molecule with both hydrophilic and hydrophobic characteristics, making it suitable for various chemical reactions and applications. The compound's ability to undergo alkyne chemistry, such as cycloadditions and hydrofunctionalization, has been extensively explored in recent studies.

Recent research has highlighted the potential of Cyclohexanol, 1-(1-hexyn-1-yl)- as a precursor for the synthesis of complex molecules with tailored properties. For instance, scientists have utilized this compound in the construction of bioactive compounds with potential anticancer activity. The terminal alkyne group serves as a reactive site for click chemistry reactions, enabling the formation of stable carbon-carbon bonds with other functional groups.

In terms of physical properties, CAS No. 15332-33-9 exhibits a melting point of approximately -40°C and a boiling point around 85°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it convenient for use in various synthetic protocols. The compound's stability under mild conditions also contributes to its utility in large-scale chemical processes.

The synthesis of Cyclohexanol, 1-(1-hexyn-1-yl)- typically involves the coupling of cyclohexanone with an appropriate alkyne derivative under catalytic conditions. Recent advancements in catalytic methods have improved the efficiency and selectivity of this reaction, leading to higher yields and purer products. These improvements have been documented in several peer-reviewed journals, underscoring the compound's importance in modern organic synthesis.

In the context of materials science, CAS No. 15332-33-9 has been employed as a building block for the development of novel polymers and coatings with enhanced mechanical properties. The integration of the alkyne group into polymer backbones has been shown to improve thermal stability and mechanical strength, making these materials suitable for high-performance applications.

Moreover, the compound's role in drug discovery has been explored through its use as an intermediate in the synthesis of bioactive molecules. Researchers have reported that derivatives of Cyclohexanol, 1-(1-hexyn-1-yl)- exhibit promising pharmacological profiles, particularly in targeting specific enzymes associated with neurodegenerative diseases.

In conclusion, Cyclohexanol, 1-(1-hexyn-1-yl)- (CAS No. 15332-33-9) is a versatile compound with significant potential across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, materials science, and drug discovery. As research continues to uncover new applications and improved synthetic methods for this compound, its role in advancing scientific innovation is expected to grow further.

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